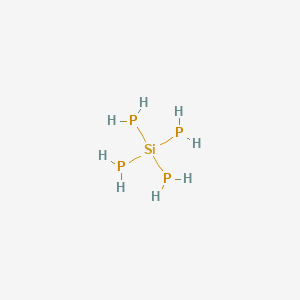
11-(3-Thienyl)undecyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3-Thienyl)undecyltrichlorosilane is an organosilicon compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further bonded to a trichlorosilane group. This compound is notable for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Thienyl)undecyltrichlorosilane typically involves the reaction of 11-bromo-1-undecene with thiophene in the presence of a palladium catalyst to form 11-(3-thienyl)undecene. This intermediate is then subjected to hydrosilylation with trichlorosilane to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trichlorosilane group can undergo hydrolysis to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
11-(3-Thienyl)undecyltrichlorosilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Decyltrichlorosilane: Lacks the thiophene ring, resulting in different surface properties.
16-(3-Thienyl)hexadecyltrichlorosilane: Similar structure but with a longer alkyl chain, affecting the packing density and surface interactions.
Uniqueness: 11-(3-Thienyl)undecyltrichlorosilane is unique due to its specific chain length and the presence of the thiophene ring, which imparts distinct electronic and surface properties. This makes it particularly useful in applications requiring precise surface modifications and functionalization .
Eigenschaften
CAS-Nummer |
255869-26-2 |
|---|---|
Molekularformel |
C15H25Cl3SSi |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
trichloro(11-thiophen-3-ylundecyl)silane |
InChI |
InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2 |
InChI-Schlüssel |
PZGXPPJWXWJIJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)

![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
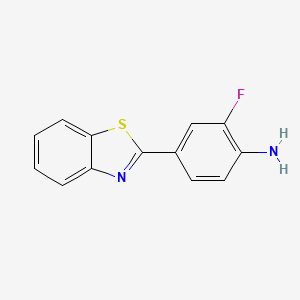
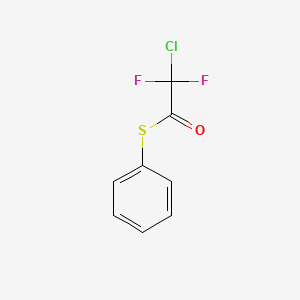
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
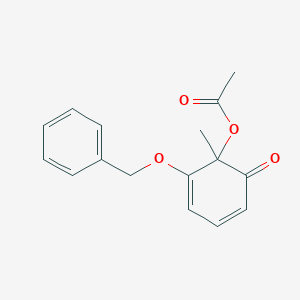
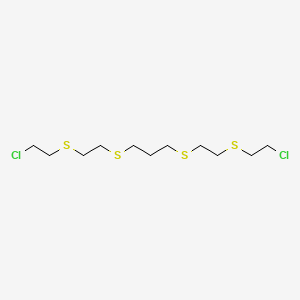
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
